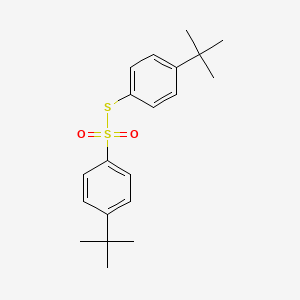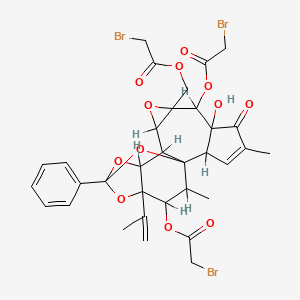
12-Hydroxydaphnetoxin tribromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydaphnetoxin tribromoacetate: is a derivative of 12-hydroxydaphnetoxin, a toxic diterpene isolated from the plant species Lasiosiphon burchellii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxydaphnetoxin tribromoacetate involves the reaction of 12-hydroxydaphnetoxin with tribromoacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the tribromoacetate ester . The detailed synthetic route includes:
Starting Material: 12-hydroxydaphnetoxin.
Reagent: Tribromoacetic acid.
Industrial Production Methods: This includes optimizing reaction conditions for higher yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The tribromoacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound in studies of diterpene chemistry and synthetic methodologies .
Biology: In biological research, this compound is studied for its toxicological properties and potential therapeutic applications .
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 12-hydroxydaphnetoxin tribromoacetate involves its interaction with cellular targets, leading to the inhibition of key biological pathways . The compound exerts its effects by binding to specific proteins and enzymes, disrupting their normal function . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
12-Hydroxydaphnetoxin: The parent compound, known for its toxic properties.
Daphnetoxin: Another diterpene with similar biological activities.
Yuanhuadine: A related diterpene with potent antiproliferative activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to the presence of the tribromoacetate group, which enhances its biological activity and provides distinct chemical properties .
Propiedades
Número CAS |
37439-46-6 |
|---|---|
Fórmula molecular |
C33H33Br3O12 |
Peso molecular |
861.3 g/mol |
Nombre IUPAC |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
Clave InChI |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


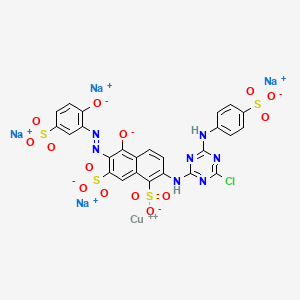
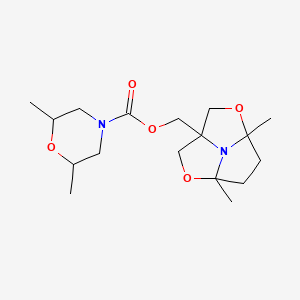
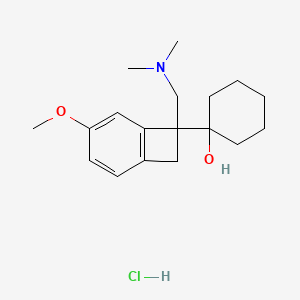
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)


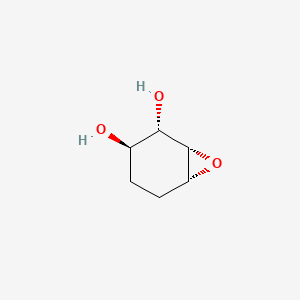
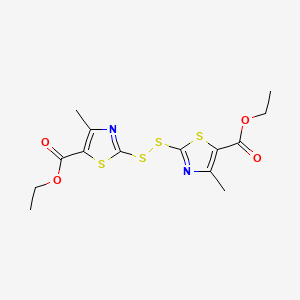
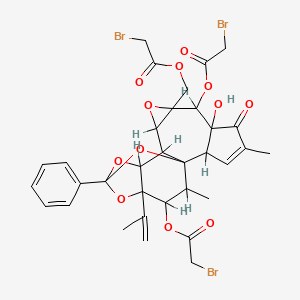
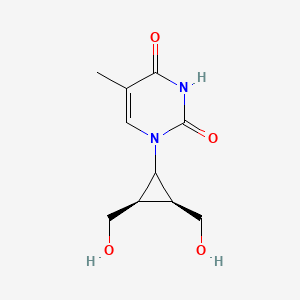
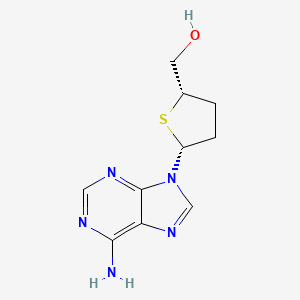
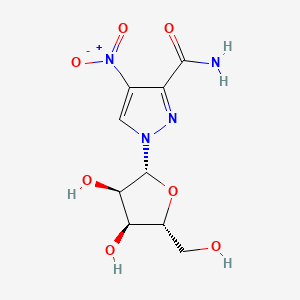
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
